Pepa

Vue d'ensemble

Description

L’anhydride phtalique de 4-phényléthynyle, communément appelé PEPA, est un composé organique de formule moléculaire C16H8O3. Il se présente sous la forme d’une poudre cristalline incolore à jaune pâle, soluble dans des solvants organiques tels que l’éthanol, le diméthylformamide et le dichlorométhane, mais insoluble dans l’eau . Ce composé est largement utilisé en synthèse chimique, notamment dans la préparation de matériaux polymères polyimides, en raison de sa stabilité à haute température et de ses excellentes propriétés d’isolation électrique .

Méthodes De Préparation

La synthèse de l’anhydride phtalique de 4-phényléthynyle implique généralement les étapes suivantes :

Préparation du dianhydride phtalique : L’anhydride phtalique est mis en réaction avec de la cendre de zinc en présence de chlorure cuivreux pour obtenir du dianhydride phtalique.

Réaction avec le phénylacétylène : Le dianhydride phtalique est ensuite mis en réaction avec le phénylacétylène pour générer de l’anhydride phtalique de 4-phényléthynyle.

Pour la production industrielle, le procédé consiste à chauffer les réactifs à des températures spécifiques et à maintenir les conditions de réaction pendant plusieurs heures pour garantir une conversion complète .

Analyse Des Réactions Chimiques

L’anhydride phtalique de 4-phényléthynyle subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Il peut également subir des réactions de réduction, bien que celles-ci soient moins fréquentes.

Substitution : Le groupe phényléthynyle peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l’hydrure de lithium et d’aluminium. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés .

Applications de la recherche scientifique

L’anhydride phtalique de 4-phényléthynyle a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique pour préparer divers composés organiques, notamment des médicaments, des pigments et des colorants.

Biologie : Le composé est utilisé dans l’étude des systèmes biologiques, en particulier dans le développement de nouveaux matériaux aux propriétés biologiques spécifiques.

Médecine : Il est utilisé dans la synthèse de composés pharmaceutiques aux applications thérapeutiques potentielles.

Industrie : Le composé est utilisé dans la production de matériaux polymères polyimides, connus pour leur stabilité à haute température et leurs excellentes propriétés d’isolation électrique.

Applications De Recherche Scientifique

Key Applications

-

Neuroscience Research

- Mechanism of Action : PEPA selectively enhances the activity of AMPA receptors, which play a vital role in synaptic transmission and plasticity. Studies have demonstrated that this compound can potentiate glutamate responses by up to 50-fold at optimal concentrations (200 μM) .

- Facilitation of Extinction Learning : Research indicates that this compound enhances extinction learning processes in the medial prefrontal cortex (mPFC), suggesting its potential use in studying anxiety and fear-related behaviors .

-

Metabolomics

- Positional Enrichment by Proton Analysis (this compound) : A novel NMR-based approach that utilizes this compound for stable isotope tracer studies has been developed. This technique improves the sensitivity and speed of detecting carbon labels in isotopically enriched metabolites, facilitating metabolic profiling in cancer research .

-

Vaccine Development

- Role in Tuberculosis Research : The gene This compound, associated with Mycobacterium tuberculosis, has been studied for its variability among clinical strains. Understanding this genetic diversity is crucial for developing effective vaccines like Mtb72F, which includes components derived from This compound .

Table 1: Summary of this compound's Effects on AMPA Receptors

| Parameter | Value |

|---|---|

| Potentiation Factor | Up to 50-fold |

| Optimal Concentration | 200 μM |

| EC50 | Approximately 50 μM |

| Target Receptors | GluRA–GluRD |

Table 2: Applications of this compound in Different Research Fields

| Research Field | Application Description |

|---|---|

| Neuroscience | Enhances synaptic responses; facilitates extinction learning |

| Metabolomics | NMR-based stable isotope tracing; improves metabolite detection |

| Vaccine Development | Investigates genetic variability in This compound for tuberculosis vaccines |

Case Studies

- Electrophysiological Studies : In a study examining the effects of this compound on extinction learning, researchers found that administration of this compound significantly enhanced synaptic responses in the mPFC, indicating its potential therapeutic application for anxiety disorders .

- Metabolomics Validation : A validation study using human cancer cells demonstrated that the this compound method outperformed traditional NMR techniques in identifying and quantifying isotopically enriched metabolites, thereby advancing the field of metabolic research .

- Genomic Diversity Analysis : A comprehensive study on M. tuberculosis strains revealed significant SNP variations in the This compound gene, highlighting the implications for vaccine efficacy and immune response variability across different populations .

Mécanisme D'action

Le mécanisme d’action de l’anhydride phtalique de 4-phényléthynyle implique sa capacité à agir comme ignifugeant et anti-fumée. Le composé produit de l’acide et agit comme une source de gaz, conduisant à la formation d’un charbon volumineux qui agit comme un écran thermique . En phase vapeur, il modifie les réactions exothermiques responsables de la combustion en consommant des radicaux libres très réactifs. En phase condensée, il redirige les réactions chimiques pour produire de l’acide phosphorique, améliorant la formation de charbon moussé .

Comparaison Avec Des Composés Similaires

L’anhydride phtalique de 4-phényléthynyle peut être comparé à d’autres composés similaires tels que:

Cyclothiazide : Un autre modulateur des récepteurs AMPA avec un mécanisme d’action différent de celui de l’anhydride phtalique de 4-phényléthynyle.

L’unicité de l’anhydride phtalique de 4-phényléthynyle réside dans sa stabilité à haute température, ses excellentes propriétés d’isolation électrique et sa capacité à agir comme ignifugeant et anti-fumée .

Activité Biologique

This article delves into the biological activity of two distinct compounds referred to as PepA and this compound, highlighting their roles in various biological processes, mechanisms of action, and relevant research findings.

This compound: Biological Role and Mechanism

This compound (Aminopeptidase A) from Escherichia coli is a multifunctional protein involved in several crucial cellular processes. It acts primarily as an aminopeptidase, preferentially hydrolyzing peptides with leucine or methionine at the N-terminus. Beyond its enzymatic function, this compound also plays a significant role in DNA transactions, specifically in transcriptional control and site-specific recombination.

Key Functions of this compound

- Transcriptional Regulation : this compound is essential for the repression of the carAB operon, which encodes carbamoyl phosphate synthase. It achieves this by binding to the promoter region and facilitating DNA conformational changes that inhibit transcription .

- DNA Recombination : this compound is involved in synapsing two cer sites, forming large nucleoprotein complexes necessary for intramolecular recombination. This process is critical for genetic stability and plasmid maintenance .

Research Findings on this compound

Recent studies have utilized atomic force microscopy to elucidate the structural dynamics of this compound-DNA interactions. These investigations revealed that this compound can significantly alter the DNA topology, which is vital for its regulatory functions .

Table 1: Summary of this compound Functions

| Function | Description |

|---|---|

| Aminopeptidase Activity | Hydrolyzes peptides with specific N-terminal residues |

| Transcriptional Repression | Binds to carAB promoter, inhibiting transcription through DNA distortion |

| Site-Specific Recombination | Facilitates synapsing of cer sites for genetic recombination |

This compound: Biological Activity and Mechanisms

This compound (4-[2-(phenyl-sulfonylamino)ethylthio]-2,6-difluorophenoxyacetamide) is a selective agonist for AMPA receptors, primarily influencing synaptic plasticity and learning processes. It has shown potential in enhancing extinction learning in animal models.

This compound enhances synaptic responses by modulating AMPA receptor kinetics, particularly affecting desensitization and deactivation rates. This modulation results in improved synaptic transmission and memory extinction processes .

Case Studies on this compound's Effects

- Extinction Learning in Mice : A study demonstrated that intraperitoneal administration of this compound significantly reduced freezing responses during extinction training in mice subjected to contextual fear conditioning. The effects were dose-dependent and highlighted this compound's role in facilitating memory extinction through AMPA receptor activation .

- Neurophysiological Impact : Research indicates that this compound's action on AMPA receptors is crucial for enhancing synaptic responses in the medial prefrontal cortex (mPFC), an area associated with higher cognitive functions .

Table 2: Research Findings on this compound

| Study Focus | Findings |

|---|---|

| Extinction Learning | Reduced freezing response during extinction training in mice |

| AMPA Receptor Modulation | Enhanced synaptic response via receptor kinetics modulation |

Propriétés

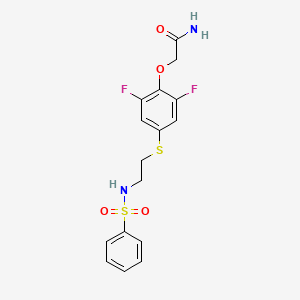

IUPAC Name |

2-[4-[2-(benzenesulfonamido)ethylsulfanyl]-2,6-difluorophenoxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O4S2/c17-13-8-11(9-14(18)16(13)24-10-15(19)21)25-7-6-20-26(22,23)12-4-2-1-3-5-12/h1-5,8-9,20H,6-7,10H2,(H2,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTACSIONMHMRPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCSC2=CC(=C(C(=C2)F)OCC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424960 | |

| Record name | 2-(2,6-Difluoro-4-((2-((phenylsulfonyl)amino)ethyl)thio)phenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141286-78-4 | |

| Record name | 4-[2-(Phenylsulfonylamino)ethylthio]-2,6-difluorophenoxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141286-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pepa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141286784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,6-Difluoro-4-((2-((phenylsulfonyl)amino)ethyl)thio)phenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S4PR7A8JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.